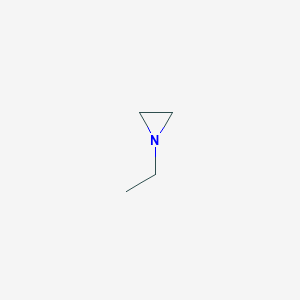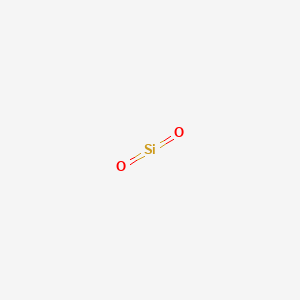![molecular formula C14H10FNO3 B091100 2-[(2-Fluorophenyl)carbamoyl]benzoic acid CAS No. 19336-75-5](/img/structure/B91100.png)
2-[(2-Fluorophenyl)carbamoyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-Fluorophenyl)carbamoyl]benzoic acid, also known as FAB, is a compound that has been widely studied in the field of medicinal chemistry. It is an organic compound that belongs to the class of benzoic acids and is used in the development of drugs for various diseases.
Mécanisme D'action
The mechanism of action of 2-[(2-Fluorophenyl)carbamoyl]benzoic acid is not fully understood, but it is believed to work by inhibiting various enzymes and proteins that are involved in the development and progression of diseases. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory molecules.
Effets Biochimiques Et Physiologiques
2-[(2-Fluorophenyl)carbamoyl]benzoic acid has been shown to have a number of biochemical and physiological effects in the body. It has been shown to decrease the production of inflammatory cytokines, reduce oxidative stress, and inhibit the growth of cancer cells. It has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-[(2-Fluorophenyl)carbamoyl]benzoic acid in lab experiments is its ability to inhibit the activity of COX-2 without affecting the activity of COX-1, which is involved in the production of protective prostaglandins. However, 2-[(2-Fluorophenyl)carbamoyl]benzoic acid has some limitations in lab experiments, including its low solubility in water and its tendency to form aggregates in solution.
Orientations Futures
There are many potential future directions for research on 2-[(2-Fluorophenyl)carbamoyl]benzoic acid. One area of interest is the development of more effective synthesis methods for 2-[(2-Fluorophenyl)carbamoyl]benzoic acid that can improve its solubility and stability. Another area of interest is the investigation of 2-[(2-Fluorophenyl)carbamoyl]benzoic acid's potential as a therapeutic agent for other diseases, such as neurodegenerative diseases and cardiovascular disease. Additionally, there is a need for more research on the safety and toxicity of 2-[(2-Fluorophenyl)carbamoyl]benzoic acid in animal models and humans.
Méthodes De Synthèse
2-[(2-Fluorophenyl)carbamoyl]benzoic acid can be synthesized using a variety of methods, including the reaction of 2-fluoroaniline with benzoyl chloride in the presence of a base. Other methods include the reaction of 2-fluorobenzoic acid with urea or the reaction of 2-fluoroaniline with benzoic acid in the presence of a coupling agent.
Applications De Recherche Scientifique
2-[(2-Fluorophenyl)carbamoyl]benzoic acid has been extensively studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. It has been shown to have anti-inflammatory, anti-tumor, and anti-diabetic properties.
Propriétés
Numéro CAS |
19336-75-5 |
|---|---|
Nom du produit |
2-[(2-Fluorophenyl)carbamoyl]benzoic acid |
Formule moléculaire |
C14H10FNO3 |
Poids moléculaire |
259.23 g/mol |
Nom IUPAC |
2-[(2-fluorophenyl)carbamoyl]benzoic acid |
InChI |
InChI=1S/C14H10FNO3/c15-11-7-3-4-8-12(11)16-13(17)9-5-1-2-6-10(9)14(18)19/h1-8H,(H,16,17)(H,18,19) |
Clé InChI |
NCAMTWLAPLDJCF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2F)C(=O)O |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2F)C(=O)O |
Autres numéros CAS |
19336-75-5 |
Pictogrammes |
Irritant; Environmental Hazard |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-3-[(4-methoxy-2-sulfophenyl)azo]-](/img/structure/B91017.png)





![N-[2-[hydroxy(nitroso)amino]-3-methylbutyl]octanamide](/img/structure/B91026.png)


![1a,7a-Dihydronaphtho[2,3-b]oxirene-2,7-dione](/img/structure/B91034.png)



